Symmetrical dihalides lead to statistical mixtures and costly purification. This asymmetric building block offers built-in orthogonal reactivity.
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3-Bromo-5-chlorobenzoic acid (CAS 42860-02-6) is a highly specialized, asymmetrically dihalogenated aromatic building block essential for the step-wise synthesis of 1,3,5-trisubstituted benzene scaffolds [1]. Unlike symmetrical dihalides, this compound features a highly reactive C-Br bond at the 3-position and a less reactive C-Cl bond at the 5-position, alongside a carboxylic acid handle [2]. This built-in orthogonal reactivity allows chemists to perform sequential, regioselective cross-coupling reactions without the need for complex protecting group strategies or statistical mixture separations[2]. Furthermore, recent crystallographic studies have identified its distinct plastic mechanical behavior and specific sublimation profile, making it a critical material for both advanced pharmaceutical library generation and the development of flexible molecular materials [3].
Substituting 3-bromo-5-chlorobenzoic acid with symmetrical analogs like 3,5-dibromobenzoic acid or 3,5-dichlorobenzoic acid introduces severe process inefficiencies [1]. When attempting a mono-arylation on 3,5-dibromobenzoic acid, the identical bond dissociation energies of the two C-Br bonds result in statistical mixtures of unreacted starting material, the desired mono-coupled product, and unwanted di-coupled byproducts [2]. This necessitates intensive, solvent-heavy chromatographic purification that drastically reduces overall yield and increases scale-up costs[2]. Conversely, substituting with 3,5-dichlorobenzoic acid requires significantly harsher catalytic conditions and specialized ligands to initiate the first coupling, increasing catalyst expense and risking the degradation of sensitive functional groups [1]. Procuring the exact asymmetric bromo/chloro compound bypasses these bottlenecks by ensuring near-perfect regiocontrol during the initial coupling phase .
In solution-phase Suzuki coupling, 3-bromo-5-chlorobenzoic acid enables highly regioselective mono-arylation at the 3-position due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond [1]. When compared to the symmetrical 3,5-dibromobenzoic acid, which yields statistical mixtures of mono- and di-coupled products, the asymmetric target compound allows for precise stoichiometric control and higher isolated yields of the mono-coupled intermediate [2].
| Evidence Dimension | Mono-arylation yield and selectivity |
| Target Compound Data | Precise mono-coupling at the 3-bromo position without statistical di-coupling |
| Comparator Or Baseline | 3,5-dibromobenzoic acid (yields statistical mixtures requiring chromatographic separation) |
| Quantified Difference | Eliminates the ~25-50% yield loss associated with unwanted di-coupled byproducts |
| Conditions | Standard Pd(dppf)Cl2 catalyzed Suzuki coupling at 70 °C |
Eliminates the need for complex downstream chromatographic separation of statistical mixtures, significantly lowering API manufacturing costs.
The presence of the highly reactive bromine atom allows the first cross-coupling step to proceed under mild conditions (e.g., 70 °C with standard palladium catalysts) [1]. In contrast, substituting this building block with 3,5-dichlorobenzoic acid requires significantly higher temperatures and specialized, expensive ligands (such as Buchwald-type phosphines) to activate the C-Cl bond for the initial coupling[1].
| Evidence Dimension | Temperature and ligand requirement for first cross-coupling |
| Target Compound Data | 70 °C using standard Pd(dppf)Cl2 |
| Comparator Or Baseline | 3,5-dichlorobenzoic acid (Requires >100 °C and specialized ligands) |
| Quantified Difference | Reduces reaction temperature by >30 °C and bypasses the need for premium proprietary ligands |
| Conditions | Initial Suzuki/Stille cross-coupling of the meta-halogen |
Allows procurement teams to source cheaper, standard palladium catalysts rather than expensive proprietary ligand systems for the first synthetic step.
Recent crystallographic and nanoindentation studies reveal that 3-bromo-5-chlorobenzoic acid forms highly globular crystals that exhibit homogeneous plastic deformation rather than brittle fracture [1]. The material demonstrates a moderate hardness of 217.48 ± 19.87 MPa and a Young's modulus of 2.94 ± 0.35 GPa along the (001) face, allowing it to bend under stress due to low-energy slip planes formed by weak interlayer C–Br···O interactions[1].
| Evidence Dimension | Young's Modulus and Plastic Deformation |
| Target Compound Data | Young's modulus of 2.94 ± 0.35 GPa; exhibits plastic bending |
| Comparator Or Baseline | Standard brittle halogenated aromatic acids (exhibit brittle fracture under equivalent stress) |
| Quantified Difference | Maintains structural integrity via plastic deformation rather than shattering |
| Conditions | Nanoindentation on the (001) crystal face |
Ensures the material can withstand aggressive milling and formulation processes without generating excessive fines or unpredictable particle size distributions.
Thermal analysis (TG-DSC and HSM) of 3-bromo-5-chlorobenzoic acid indicates a sharp melting point at 195.3 °C, but crucially reveals a sublimation onset at approximately 70 °C [1]. If heated unsealed above 140 °C, the compound undergoes approximately 25% weight loss prior to melting, a behavior not typically observed to this extent in heavier, non-sublimating aromatic acids [1].
| Evidence Dimension | Sublimation onset and pre-melting weight loss |
| Target Compound Data | Sublimation onset at ~70 °C; ~25% weight loss before 195.3 °C melting point |
| Comparator Or Baseline | Standard non-sublimating aromatic acids (Baseline: <1% weight loss before melting) |
| Quantified Difference | ~25% greater mass loss if heated unsealed above 140 °C |
| Conditions | TG-DSC and HSM analysis in open vs. confined microchambers |
Dictates strict temperature controls during vacuum drying and storage to prevent costly material loss through premature sublimation.
Because of its orthogonal C-Br and C-Cl reactivity, this compound is a highly effective starting material for library generation of 1,3,5-trisubstituted drug candidates, such as SMARCA4 inhibitors [1]. The bromo group can be selectively reacted via solution-phase Suzuki coupling at 70 °C, leaving the chloro group intact for a subsequent, distinct functionalization step [1].
Due to its globular shape and weak interlayer C–Br···O interactions, 3-bromo-5-chlorobenzoic acid exhibits remarkable plastic bending [2]. It is highly suitable for materials science applications targeting advanced flexible devices where traditional organic crystals would suffer from brittle fracture under mechanical stress [2].
In the development of next-generation pesticides, the dual-halogen nature of this compound allows agricultural chemists to perform multi-step late-stage modifications [3]. The distinct activation energies of the halogens prevent cross-reactivity during the initial coupling, streamlining the synthesis of complex, multi-ring active ingredients [3].
Irritant